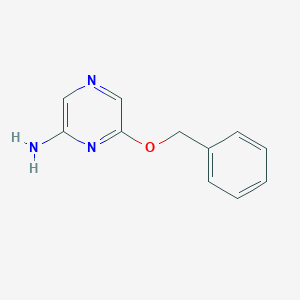

6-(Benzyloxy)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRANPPJBKMMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621952 | |

| Record name | 6-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126993-72-4 | |

| Record name | 6-(Phenylmethoxy)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126993-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Benzyloxy Pyrazin 2 Amine

Established Synthetic Routes for the Pyrazin-2-amine Core

The formation of the central pyrazin-2-amine structure is a foundational step that can be achieved through various established methodologies. These routes involve the initial construction of the pyrazine (B50134) ring followed by the introduction of the essential amino group.

Formation of the Pyrazine Ring System

The classical and most direct approach to the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. Various oxidizing agents, such as copper (II) oxide or manganese oxide, can be employed for this aromatization step.

A biomimetic alternative for synthesizing 2,5-disubstituted pyrazines is the dimerization of α-amino aldehydes derived from amino acids. This method involves the in-situ generation of α-amino aldehyde intermediates, which then dimerize and oxidize in a one-pot operation to yield the pyrazine product.

| Synthesis Method | Precursors | Key Features |

| Classical Condensation | 1,2-Dicarbonyls + 1,2-Diamines | Straightforward, proceeds via a dihydropyrazine intermediate, requires oxidation. |

| Biomimetic Dimerization | α-Amino Aldehydes (from amino acids) | Mimics natural biosynthetic routes, proceeds in a one-pot reaction. |

Introduction of the Amino Group

Once the pyrazine ring is formed, the amino group can be introduced to create the pyrazin-2-amine core. A common strategy is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the pyrazine ring. Halopyrazines are generally more reactive towards nucleophilic displacement than corresponding halopyridines. For example, 2-chloropyrazine (B57796) can be converted to 2-aminopyrazine (B29847) by treatment with anhydrous ammonia (B1221849) at elevated temperatures.

Another powerful method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and has been successfully applied to various heterocyclic systems. It offers a broad substrate scope and functional group tolerance, making it a versatile tool for synthesizing substituted aminopyrazines. The Chichibabin reaction, involving the treatment of pyrazine with sodium amide in liquid ammonia, also yields 2-aminopyrazine through direct amination.

Strategies for Regioselective Benzyloxy Group Installation at C-6

The introduction of the benzyloxy group at the C-6 position of the pyrazin-2-amine core is a key step in the synthesis of the target compound. This is typically achieved by starting with a pyrazine ring that has a reactive functional group, such as a hydroxyl or a halogen, at the desired position.

Etherification Reactions

The Williamson ether synthesis is a widely used and effective method for forming ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of 6-(benzyloxy)pyrazin-2-amine synthesis, this can be applied in two primary ways:

Reacting the sodium or potassium salt of 6-hydroxypyrazin-2-amine (the alkoxide) with benzyl (B1604629) chloride or benzyl bromide.

Reacting 6-chloropyrazin-2-amine with sodium benzyloxide.

The reaction is typically carried out in a non-nucleophilic solvent like acetonitrile (B52724) or N,N-dimethylformamide to prevent the solvent from competing in the reaction. The choice of a strong base with an inert cation, such as sodium hydride, is common for deprotonating the alcohol to form the reactive alkoxide.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 6-Hydroxypyrazin-2-amine + Benzyl Halide | NaH, KOH, K₂CO₃ | Acetonitrile, DMF, Toluene (B28343) | 50-100 °C |

| 6-Halopyrazin-2-amine + Benzyl Alcohol | NaH, KOtBu | Acetonitrile, DMF, THF | 50-100 °C |

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the formation of C-O bonds, often referred to as Buchwald-Hartwig C-O coupling. These reactions provide an alternative to the classical Williamson ether synthesis, particularly for coupling aryl halides with alcohols. This approach would involve the reaction of a 6-halopyrazin-2-amine (e.g., 6-bromo- or 6-chloropyrazin-2-amine) with benzyl alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich ligands has been crucial for achieving high yields and functional group tolerance in these reactions, even with less reactive aryl chlorides.

Table 3: Components of Palladium-Catalyzed C-O Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Ligand | Xantphos, Biaryl phosphines (e.g., L8) | Stabilizes the catalyst and facilitates reductive elimination. |

| Base | Cs₂CO₃, NaOt-Bu, K₃PO₄ | Deprotonates the alcohol and activates the catalyst. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds. The primary sites for derivatization are the exocyclic amino group at C-2 and the benzyloxy group at C-6.

The amino group is nucleophilic and can readily undergo various modifications:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common strategy to introduce a variety of substituents.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation to avoid over-alkylation can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for producing N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

The benzyloxy group serves as a versatile protecting group for the 6-hydroxy functionality. Its removal via catalytic hydrogenolysis is a key transformation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzyl C-O bond to yield 6-hydroxypyrazin-2-amine and toluene. This deprotection unmasks the hydroxyl group for further reactions, such as esterification or the introduction of different ether linkages. Selective debenzylation in the presence of other reducible groups, like aryl chlorides, can be achieved by adding certain reagents like chloride salts.

Table 4: Derivatization Reactions of the Scaffold

| Reaction Site | Reaction Type | Reagents | Product |

|---|---|---|---|

| C-2 Amino Group | Acylation | Acyl chloride, Base | Amide |

| C-2 Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| C-6 Benzyloxy Group | Hydrogenolysis (Debenzylation) | H₂, Pd/C | 6-Hydroxypyrazin-2-amine |

Modifications of the Amino Group

The exocyclic amino group at the C-2 position of the pyrazine ring is a primary site for nucleophilic reactions. Its reactivity allows for the introduction of various substituents through well-established synthetic protocols.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride can yield the corresponding acetamide (B32628) derivative. This transformation is often employed to modify the electronic properties of the molecule or to install a handle for further functionalization. nih.gov

Alkylation and Reductive Amination: Direct alkylation of the amino group can be challenging due to potential over-alkylation. However, reductive amination provides a controlled method for introducing alkyl groups. This involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the secondary or tertiary amine. nih.gov

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(6-(benzyloxy)pyrazin-2-yl)acetamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 6-(benzyloxy)-N-isopropylpyrazin-2-amine |

Transformations on the Benzyloxy Moiety

The benzyloxy group serves as a versatile protecting group for the C-6 hydroxyl functionality. Its removal is a key step in synthetic pathways that require a free hydroxyl group for subsequent reactions.

Debenzylation via Hydrogenolysis: The most common method for cleaving the benzyl ether is palladium-catalyzed hydrogenolysis. The reaction is typically carried out under an atmosphere of hydrogen gas with a palladium on carbon (Pd/C) catalyst. This process is efficient and yields the corresponding 6-aminopyrazin-2-ol, liberating toluene as a byproduct. This transformation is crucial for unmasking the hydroxyl group for further modifications, such as glycosylation or esterification.

Halogenation and Subsequent Functionalization (e.g., Bromination at C-3 or C-5)

The pyrazine ring can be functionalized through electrophilic halogenation. The electron-donating amino group at the C-2 position activates the ring, directing halogenation to the C-3 and C-5 positions. imist.maimist.ma

Bromination: The use of N-Bromosuccinimide (NBS) is an effective method for the bromination of 2-aminopyrazines. researchgate.net Depending on the stoichiometry of NBS used, either mono-bromination at the C-5 position or di-bromination at the C-3 and C-5 positions can be achieved with high selectivity and yield. researchgate.netthieme.de

Subsequent Functionalization: The introduction of bromine atoms provides synthetic handles for cross-coupling reactions. The resulting 3,5-dibromo-6-(benzyloxy)pyrazin-2-amine can be used in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the construction of complex biaryl or arylamine structures. nih.govrsc.org

Multi-component Reactions Incorporating Pyrazine Amines

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The amino group of this compound allows it to serve as a key component in several named MCRs.

Ugi Reaction: In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can act as the amine component, leading to the rapid synthesis of diverse peptidomimetic scaffolds incorporating the pyrazine ring. fu-berlin.denih.gov

Petasis Reaction: The Petasis borono-Mannich reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The use of this compound in this reaction facilitates the synthesis of complex amines and their derivatives, such as α-amino acids. organic-chemistry.orgnuph.edu.ua This reaction has been specifically noted for producing pyrazine-based multi-target directed ligands. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the aforementioned transformations are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and catalyst systems is crucial for maximizing yields and selectivity.

Solvent Effects

The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway.

In the halogenation of 2-aminopyrazine, acetonitrile has been identified as an ideal solvent, providing excellent yields for both mono- and di-bromination when using NBS. thieme.de

For palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dioxane, or Toluene are commonly employed to ensure the solubility of reactants and catalyst complexes.

In some cases, the solvent can also act as a catalyst. For example, in certain halogenation reactions of related heterocycles, Dimethyl sulfoxide (B87167) (DMSO) has been shown to play a dual role as both solvent and catalyst. beilstein-archives.org The use of specific solvents like 2,2,2-trifluoroethanol (B45653) can also catalyze and direct the course of multi-component reactions. nih.govbeilstein-journals.org

Catalyst Systems

Catalysts are fundamental to many of the key transformations involving this compound and its derivatives, particularly in cross-coupling reactions.

Palladium Catalysts: Palladium-catalyzed reactions are central to the functionalization of halogenated pyrazines. The choice of ligand is critical for the efficiency of the catalytic cycle. Modern biarylphosphine ligands, such as BrettPhos and RuPhos, in combination with a palladium source (e.g., Pd₂(dba)₃) and a base (e.g., NaOt-Bu or Cs₂CO₃), have proven to be highly effective for C-N and C-C bond-forming reactions on heteroaryl halides. mit.edu For Suzuki couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.gov Optimization involves screening different ligands, palladium precursors, and bases to achieve the desired transformation with high yield and minimal side products.

Table 2: Common Catalyst Systems for Pyrazine Functionalization

| Reaction Type | Catalyst | Ligand | Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ or K₂CO₃ | Dioxane/Water |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BrettPhos or RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or THF |

| Hydrogenolysis | Pd/C | N/A | N/A | Methanol or Ethanol |

Temperature and Pressure Optimization (e.g., Microwave-Assisted Synthesis)

In the synthesis of pyrazine derivatives, including compounds structurally related to this compound, the optimization of temperature and pressure plays a crucial role in maximizing reaction yields, minimizing reaction times, and improving the purity of the final product. Microwave-assisted synthesis has emerged as a powerful technique for achieving these objectives by enabling rapid and uniform heating of the reaction mixture, often leading to significantly accelerated reaction rates compared to conventional heating methods.

Microwave-assisted organic synthesis is characterized by the use of microwave irradiation to heat a reaction. This process can lead to dramatic reductions in reaction times, from hours to minutes, and in some cases, can also lead to higher yields and cleaner product profiles. The efficiency of microwave heating is due to the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in a rapid and uniform increase in temperature and pressure within a sealed reaction vessel.

While specific microwave-assisted synthetic protocols for this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of analogous heterocyclic compounds. For instance, in the synthesis of various nitrogen-containing heterocycles, microwave irradiation has been employed under a range of temperatures and pressures to optimize reaction outcomes.

Research on the synthesis of related pyrazine and pyrimidine (B1678525) derivatives demonstrates the utility of microwave-assisted techniques. For example, the SN2 reaction for a pyrazine analogue was successfully carried out in a microwave at 170 °C. nih.gov Similarly, the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives has been optimized using microwave heating at temperatures reaching up to 200 °C. nih.gov The Knorr condensation for the preparation of pyrazol-5-ones has also been efficiently conducted at 120 °C with the assistance of microwave irradiation. beilstein-journals.org

The optimization of these reactions typically involves a systematic variation of temperature, pressure, and reaction time to identify the conditions that provide the best balance of yield, purity, and reaction speed. The use of a sealed vessel in microwave synthesis allows the pressure to increase as the temperature rises, which can further accelerate the reaction rate.

The following interactive table summarizes typical conditions reported for the microwave-assisted synthesis of various heterocyclic compounds, illustrating the range of temperatures and reaction times that are often employed.

| Heterocyclic System | Temperature (°C) | Reaction Time | Reference |

| Pyrazine Analogue (SN2 reaction) | 170 | Not specified | nih.gov |

| Thieno[3,2-d]pyrimidin-4-amines | up to 200 | 2 hours | nih.gov |

| Pyrazol-5-ones (Knorr condensation) | 120 | 20 minutes | beilstein-journals.org |

| Quinoline-fused 1,4-benzodiazepines | 80 | Not specified | nih.gov |

| Imidazopyridine-fused quinoline-2-thiones | 140 | 30 minutes | nih.gov |

| 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | 180 | 4 minutes | nih.gov |

These examples highlight a general trend in microwave-assisted synthesis where higher temperatures can be safely reached in shorter time frames compared to conventional heating, leading to significant improvements in synthetic efficiency. The precise optimization of temperature and pressure for the synthesis of this compound would likely involve screening a range of conditions similar to those reported for these related heterocyclic systems to determine the optimal parameters for its formation.

Structure Activity Relationship Sar and Medicinal Chemistry of 6 Benzyloxy Pyrazin 2 Amine Analogs

Design Principles for Pyrazine-Based Bioactive Compounds

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a crucial pharmacophore in numerous bioactive compounds. mdpi.comresearchgate.net Its electron-deficient nature, a result of the inductive effect of the two nitrogen atoms, influences its chemical reactivity and interactions with biological targets. mdpi.com This unique electronic characteristic, combined with the ability of the nitrogen atoms to act as hydrogen bond acceptors, makes the pyrazine scaffold a valuable component in drug design. acs.orgnih.govresearchgate.net

The design of pyrazine-based bioactive compounds often leverages these inherent properties. Medicinal chemists strategically modify the pyrazine core to enhance target binding, improve pharmacokinetic profiles, and reduce off-target effects. mdpi.comresearchgate.net The versatility of the pyrazine ring allows for the introduction of various substituents, enabling fine-tuning of the molecule's steric, electronic, and hydrophobic properties to achieve desired biological outcomes. mdpi.comresearchgate.net These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.netrsc.org

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 6-(benzyloxy)pyrazin-2-amine analogs is profoundly influenced by the nature and position of substituents on the pyrazine ring and its appended functional groups.

Impact of Benzyloxy Group Modifications

The benzyloxy group at the 6-position of the pyrazine ring plays a significant role in the molecule's interaction with its biological target. Modifications to this group can dramatically alter potency and selectivity. The benzyloxy moiety can enhance the lipophilicity of the compound, which can be a critical factor in its ability to cross cellular membranes.

For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, palladium-catalyzed reactions have been employed to create a variety of pyrazine-pyridine biheteroaryls. nih.gov Among these, compounds with specific substitutions on the benzyloxy-related phenyl ring, such as a 3-chloro-phenylamino group, have demonstrated high kinase selectivity against other kinases like fibroblast growth factor receptor and glycogen (B147801) synthase kinase-3. nih.gov This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring of the benzyloxy group in determining the compound's binding affinity and selectivity.

Role of the Amino Group in Ligand-Target Interactions

The 2-amino group on the pyrazine ring is a critical determinant of biological activity, often participating in crucial hydrogen bonding interactions with the target protein. rsc.orgnih.gov In many pyrazine-based inhibitors, this amino group acts as a key hydrogen bond donor, anchoring the ligand within the active site of the enzyme. rsc.orgresearchgate.net

Effects of Additional Substituents on the Pyrazine Ring (e.g., Halogens, Alkyls)

The introduction of additional substituents, such as halogens and alkyl groups, onto the pyrazine ring provides another avenue for modulating the pharmacological profile of this compound analogs. These modifications can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its potency and selectivity. researchgate.netrsc.org

Halogen substitutions, particularly chlorine, are frequently employed in medicinal chemistry to enhance binding affinity and modulate metabolic stability. nih.gov For example, the presence of a chlorine atom on the pyrazine ring can significantly impact the on- and off-rate constants for channel blocking in amiloride (B1667095) analogs. nih.gov Specifically, halo-substitutions at the 6-position influence the duration of attachment in the blocking position, with more electronegative substituents leading to longer durations. nih.gov

Alkyl groups, on the other hand, can be used to probe hydrophobic pockets within the binding site of a target protein. acs.org However, the effect of alkyl substitution is highly dependent on the specific context of the molecule and its target. In some cases, the introduction of bulky alkyl groups can be detrimental to activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational tools that play a crucial role in the discovery and optimization of novel pyrazine-based therapeutic agents. mdpi.com These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazine derivatives, a putative structure-based pharmacophore model might include features such as aromatic rings, hydrogen bond donors, and hydrogen bond acceptors. rsc.org Such models can then be used as queries to screen large chemical databases for new compounds with the potential to be active. rsc.orgjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are another key component of ligand-based design. 2D-QSAR analyses can identify key topological descriptors that correlate with biological activity, while 3D-QSAR studies can reveal the influence of steric and electrostatic fields on potency. rsc.org These models provide valuable insights into the structural requirements for activity and can guide the design of more potent and selective analogs. nih.govrsc.org

Hit-to-Lead Optimization Strategies

The process of transforming a "hit" compound, typically identified from a high-throughput screen, into a "lead" candidate with drug-like properties is a critical phase in drug discovery known as hit-to-lead optimization. vichemchemie.comresearchgate.net This process involves a multi-parameter optimization to improve potency, selectivity, and pharmacokinetic properties. vichemchemie.com

For pyrazine-based compounds, hit-to-lead optimization often begins with the initial hit compound and systematically explores modifications to its structure. researchgate.netnih.gov For example, starting with a fragment hit, medicinal chemists can use structure-based design to introduce substituents that fill hydrophobic pockets or form additional hydrogen bonds within the target's active site. researchgate.net

Computational Chemistry and in Silico Investigations of 6 Benzyloxy Pyrazin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(benzyloxy)pyrazin-2-amine, docking studies are instrumental in understanding its potential binding to target proteins, such as kinases, which are often implicated in proliferative diseases.

The initial step in molecular docking involves the identification and characterization of the binding site on the target protein. For derivatives of this compound, which have been investigated as Aurora kinase inhibitors, the ATP-binding pocket of the kinase is the primary site of interest. This pocket is typically a hydrophobic cleft, and its characterization involves mapping the amino acid residues that line the site. The physicochemical properties of these residues, such as their hydrophobicity, charge, and hydrogen-bonding potential, are analyzed to understand the complementary features required for a ligand to bind with high affinity.

Table 1: Hypothetical Binding Site Residues for a Target Kinase

| Residue | Type | Potential Interaction with this compound |

|---|---|---|

| Valine | Hydrophobic | Van der Waals interactions with the pyrazine (B50134) ring |

| Alanine | Hydrophobic | Interactions with the benzyl (B1604629) group |

| Leucine | Hydrophobic | Hydrophobic interactions |

| Lysine | Charged (Basic) | Potential hydrogen bonding with the amine group |

| Glutamic Acid | Charged (Acidic) | Potential hydrogen bonding with the pyrazine nitrogens |

Once docked into the binding site, the specific molecular interactions between this compound and the protein are analyzed. These non-covalent interactions are crucial for the stability of the ligand-protein complex. The primary amine group and the nitrogen atoms in the pyrazine ring of this compound are potential hydrogen bond donors and acceptors, respectively. The benzyl and pyrazine rings can participate in pi-stacking and hydrophobic interactions with aromatic and nonpolar residues in the binding pocket.

Table 2: Potential Molecular Interactions of this compound in a Kinase Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue(s) |

|---|---|---|

| Hydrogen Bonding | 2-amine group | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Pyrazine Nitrogens | Lysine, Arginine |

| Pi-Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Stacking | Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT studies can be employed to calculate the distribution of electrons within the this compound molecule. This allows for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to identify regions that are rich or deficient in electrons. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazine ring and the oxygen of the benzyloxy group, indicating their roles as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (electron-poor regions), highlighting their function as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds derived from the this compound scaffold, QSAR models can be developed to predict their inhibitory activity against a specific target, such as a kinase.

In a typical QSAR study, various molecular descriptors are calculated for a set of this compound analogs with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Example of Descriptors Used in QSAR Modeling for this compound Derivatives

| Descriptor Type | Specific Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |

| Steric | Molecular Weight | Size of the molecule |

| Steric | Molar Refractivity | Volume and polarizability of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

Predictive Model Development for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, which are prevalent in kinase inhibitors, 3D-QSAR models have been successfully developed to predict their inhibitory activity. bibliomed.orgjapsonline.comjapsonline.comjapsonline.comresearchgate.net These models are built upon aligning a set of known active and inactive molecules and then correlating their structural features with their biological activities.

While a specific QSAR model for this compound has not been published, the principles of QSAR can be applied to understand how its structural features might contribute to the biological activity of its derivatives. A hypothetical QSAR model for a series of pyrazine-based kinase inhibitors derived from this compound could be developed. In such a model, various molecular descriptors would be calculated to quantify the structural properties of the molecules.

Table 1: Illustrative QSAR Model Descriptors for a Hypothetical Series of Pyrazine-Based Kinase Inhibitors

| Descriptor | Description | Contribution to Activity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence solubility and bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Important for cell membrane permeability. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. | Crucial for specific interactions with target proteins. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms with lone pairs of electrons. | Essential for forming hydrogen bonds with biological targets. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties. |

| Steric Fields (CoMFA/CoMSIA) | 3D fields representing the shape and size of the molecule. | Favorable and unfavorable regions for steric bulk can be identified. |

| Electrostatic Fields (CoMFA/CoMSIA) | 3D fields representing the charge distribution of the molecule. | Regions where positive or negative charges enhance activity can be mapped. |

This type of model would allow for the virtual screening of novel derivatives of this compound and the prediction of their biological activity before their synthesis, thereby saving time and resources.

Identification of Key Physico-Chemical Descriptors for Activity

The development of effective predictive models relies on the identification of key physico-chemical descriptors that are critical for the desired biological activity. For pyrazine-containing kinase inhibitors, several descriptors have been identified as being significant. nih.gov These descriptors help to rationalize the structure-activity relationships within a series of compounds and guide the design of more potent and selective inhibitors. The 2-aminopyrazine (B29847) scaffold is a key feature in many kinase inhibitors. nih.gov

In the context of this compound, the benzyloxy group and the amine group are key features that would be analyzed. The benzyloxy group, for instance, contributes to the steric bulk and hydrophobicity of the molecule. The amine group can act as a hydrogen bond donor, a crucial interaction for binding to the hinge region of many kinases.

Table 2: Key Physico-Chemical Descriptors for Pyrazine-Based Kinase Inhibitors

| Descriptor Category | Specific Descriptor | Importance in Kinase Inhibition |

| Electronic | Partial charges, Dipole moment | Influences electrostatic interactions with the kinase active site. |

| Steric | Molecular volume, Surface area | Determines the fit of the inhibitor within the ATP-binding pocket. |

| Hydrophobic | LogP, Hydrophobic fields | Important for interactions with nonpolar residues in the active site. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the reactivity and charge transfer capabilities of the molecule. |

By analyzing these descriptors for a series of compounds derived from this compound, medicinal chemists can understand which properties are most important for activity and selectivity, and then modify the structure to optimize these properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. semanticscholar.orgrawdatalibrary.net For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational preferences. The benzyloxy group, connected to the pyrazine ring via an oxygen atom, has considerable rotational freedom. Understanding the preferred conformations of this group is important, as it will dictate how the molecule can present itself to a biological target.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. mdpi.com If this compound or a derivative were docked into the active site of a kinase, an MD simulation could be performed to assess the stability of the binding mode. The simulation would reveal how the ligand and protein adapt to each other and whether the key interactions predicted by docking are maintained over time.

Key insights from MD simulations would include:

Conformational landscape of the ligand: Identifying the low-energy conformations of this compound.

Binding stability: Assessing the root-mean-square deviation (RMSD) of the ligand in the binding pocket to see if it remains stably bound.

Interaction analysis: Monitoring the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

Solvent effects: Understanding the role of water molecules in mediating the ligand-protein interaction.

While specific MD simulation data for this compound is not available, this technique would be a critical step in evaluating its potential as a scaffold for kinase inhibitors.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. japsonline.com Given that the pyrazine scaffold is a known "privileged" structure in medicinal chemistry, particularly for kinase inhibitors, derivatives of this compound could be included in virtual screening libraries. pharmablock.com

There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening would involve searching for molecules that are similar in shape and chemical features to known active pyrazine-based kinase inhibitors.

Structure-based virtual screening would involve docking a library of compounds, potentially including derivatives of this compound, into the 3D structure of a target kinase. jetir.orgresearchgate.net The compounds would then be ranked based on their predicted binding affinity.

A virtual screening campaign could be designed to identify novel kinase inhibitors based on the this compound scaffold. The results of such a screen would provide a list of "hits" that could then be synthesized and tested experimentally.

Table 3: Hypothetical Virtual Screening Hit List for a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Predicted Activity |

| Hit-001 | -10.5 | H-bond with hinge region, hydrophobic interactions | High |

| Hit-002 | -9.8 | H-bond with hinge region, pi-stacking | Moderate |

| Hit-003 | -9.2 | Hydrophobic interactions | Moderate |

| Hit-004 | -8.5 | H-bond with solvent | Low |

This approach allows for the rapid and cost-effective exploration of a large chemical space to identify promising lead compounds for further development.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Benzyloxy Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of 6-(benzyloxy)pyrazin-2-amine, distinct signals corresponding to each unique proton environment are expected. The analysis would focus on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).

Aromatic Protons: The protons on the pyrazine (B50134) and benzene (B151609) rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. The two protons on the pyrazine ring would likely appear as distinct singlets or doublets. The five protons of the benzyl (B1604629) group's phenyl ring would exhibit complex multiplets between approximately 7.2 and 7.5 ppm.

Methylene (B1212753) Protons (-CH₂-): A characteristic singlet corresponding to the two protons of the benzylic methylene group (-O-CH₂-Ph) is expected around 5.0-5.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group would likely produce a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration but is typically observed in the range of 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyrazine-H | ~7.5 - 8.0 | s | 1H |

| Pyrazine-H | ~7.0 - 7.5 | s | 1H |

| Phenyl-H (benzyl) | ~7.2 - 7.5 | m | 5H |

| -O-CH₂- | ~5.3 | s | 2H |

| -NH₂ | ~4.5 (broad) | s | 2H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbon atoms of the pyrazine and phenyl rings are expected to resonate in the range of 110-160 ppm. The carbons directly attached to heteroatoms (oxygen and nitrogen) will be the most downfield.

Methylene Carbon (-CH₂-): The benzylic methylene carbon is anticipated to appear around 65-75 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C-O | ~155 - 160 |

| Pyrazine C-NH₂ | ~150 - 155 |

| Pyrazine C-H | ~125 - 135 |

| Pyrazine C-H | ~120 - 130 |

| Phenyl C-ipso | ~135 - 140 |

| Phenyl C-H | ~127 - 129 |

| -O-CH₂- | ~65 - 75 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be used to confirm the connectivity of protons within the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning each carbon signal based on the already assigned proton signals (e.g., linking the methylene protons to the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons to the pyrazine ring's oxygen-bearing carbon and to the ipso-carbon of the phenyl ring, confirming the benzyloxy linkage.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₁N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would unequivocally confirm the elemental composition. Analysis of the fragmentation pattern could be expected to show a prominent peak corresponding to the loss of the benzyl group or the tropylium (B1234903) cation (m/z 91), a characteristic fragmentation for benzylic compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

N-H Vibrations: The primary amine group (-NH₂) would be expected to show two distinct N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would also be expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine and benzene rings would produce a series of characteristic sharp absorptions in the 1400-1600 cm⁻¹ region.

C-O Vibrations: A strong C-O stretching band, corresponding to the aryl-O and O-CH₂ bonds of the benzyloxy group, would be expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Weak |

| -NH₂ | N-H Bend | 1600 - 1650 | Medium |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O | C-O Stretch | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific, publicly available crystal structure for this compound has not been identified in the existing literature, analysis of closely related heterocyclic compounds allows for a predictive understanding of its likely solid-state characteristics.

By examining the crystal structures of analogous molecules, such as pyrimidine (B1678525) and pyridazine (B1198779) derivatives containing benzyloxy and amino functional groups, key structural features can be inferred. For instance, studies on compounds like 4-amino-6-benzyloxy-2-(methylsulfanyl)-5-nitrosopyrimidine reveal common motifs such as the formation of hydrogen-bonded dimers. nih.gov These structures provide a framework for anticipating the supramolecular assembly of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the oxygen atom of the benzyloxy group act as hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through paired N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of another. nih.gov This is a common and robust interaction motif observed in many amino-substituted nitrogen heterocycles. Additionally, weaker C-H···O and C-H···N interactions may further stabilize the crystal lattice.

The interplay of these non-covalent interactions governs the final crystal packing arrangement. mdpi.comnih.gov The table below summarizes the probable intermolecular interactions and their roles.

| Interaction Type | Donor/Acceptor Groups | Probable Role in Crystal Packing |

| Hydrogen Bonding | N-H (amino) as donor; Pyrazine N, Benzyloxy O as acceptors | Formation of dimers or chains, primary structural motif |

| Pi-Pi Stacking | Pyrazine ring, Benzene ring | Linking of hydrogen-bonded motifs into layers or 3D networks |

| Weak C-H···X Bonds | Aromatic C-H as donors; O, N, π-systems as acceptors | Further stabilization of the overall crystal lattice researchgate.netmdpi.com |

Tautomeric Equilibrium Studies (e.g., 6-aminopyrazin-2(1H)-one Systems)

Tautomerism, the interconversion of constitutional isomers through proton transfer, is a key consideration for aminopyrazine systems. oxfordreference.comlibretexts.org For this compound, the relevant equilibrium is the amino-imino tautomerism. However, if considering a related system where the benzyloxy group is replaced by a hydroxyl group, a keto-enol tautomerism in the resulting 6-aminopyrazin-2(1H)-one system becomes pertinent.

Amino-Imino Tautomerism: The 2-aminopyrazine (B29847) moiety can theoretically exist in equilibrium between the amino form and an imino tautomer. mun.ca

Amino form: this compound

Imino form: 6-(benzyloxy)-1H-pyrazin-2(1H)-imine

In the vast majority of related heterocyclic systems, such as aminopyrimidines and purine (B94841) bases (adenine and cytosine), the amino tautomer is overwhelmingly favored under physiological conditions. researchgate.netnih.gov The stability of the amino form is attributed to the aromaticity of the pyrazine ring. The conversion to the imino form disrupts this aromaticity, making it energetically less favorable. Studies on similar systems, like 4-aminopyrimidine, have investigated this equilibrium, confirming the predominance of the amino form in the ground state. nih.gov

Keto-Enol Tautomerism in 6-aminopyrazin-2(1H)-one: If the benzyloxy group were hydrolyzed to a hydroxyl group, the resulting compound, 6-aminopyrazin-2-ol, would exhibit tautomerism with 6-aminopyrazin-2(1H)-one. This is a form of lactam-lactim tautomerism.

Enol (Lactim) form: 6-amino-pyrazin-2-ol

Keto (Lactam) form: 6-amino-pyrazin-2(1H)-one

Studies on analogous pyridazinone and pyrimidinone systems consistently show that the keto (lactam) form is the predominant species in both solution and the solid state. nih.govresearchgate.net For example, research on 6-(2-pyrrolyl)pyridazin-3-one indicates that the oxo-form is the major tautomer present. researchgate.net This preference is driven by the greater thermodynamic stability of the amide functionality in the lactam form compared to the enol's vinyl alcohol group.

The factors influencing the position of these equilibria are summarized below.

| Tautomeric System | Predominant Form | Key Stabilizing Factors |

| Amino ⇌ Imino | Amino | Aromaticity of the pyrazine ring |

| Keto (Lactam) ⇌ Enol (Lactim) | Keto (Lactam) | Higher thermodynamic stability of the C=O bond and amide resonance |

The study of these fundamental structural and electronic properties is essential for understanding the chemical behavior and potential applications of this compound and related compounds.

Reaction Mechanisms and Chemical Reactivity of 6 Benzyloxy Pyrazin 2 Amine

Benzyloxy Group Cleavage and Transformations

The benzyloxy group is frequently used as a protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the variety of methods available for its removal (debenzylation). mdpi.com In 6-(benzyloxy)pyrazin-2-amine, the cleavage of the C-O ether bond is a key transformation, converting the compound to the corresponding 6-hydroxypyrazin-2-amine.

Common methods for debenzylation applicable to this compound include:

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl (B1604629) ether cleavage. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. mdpi.comsigmaaldrich.com The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium (B1175870) formate, cyclohexene, or formic acid. sigmaaldrich.commdma.ch This method is often highly efficient and chemoselective.

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), or aluminum chloride (AlCl₃) can effectively cleave benzyl ethers. atlanchimpharma.comorganic-chemistry.orgacs.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. These reactions are often performed at low temperatures to control reactivity and can be chemoselective. The use of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of other aromatic rings. organic-chemistry.orgresearchgate.net

Acid-Mediated Cleavage: Strong protic acids like trifluoroacetic acid (TFA) or concentrated HCl can also be used, although these conditions are harsher and may not be compatible with other acid-sensitive functional groups. thaiscience.info

| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like EtOH or THF | Reductive cleavage of the C-O bond on the catalyst surface. | Mild, high-yielding, clean reaction. sigmaaldrich.com | Incompatible with other reducible groups (alkenes, alkynes, nitro groups). mdpi.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C in MeOH | In situ generation of hydrogen from the donor molecule. | Avoids the use of pressurized H₂ gas. mdma.ch | Donor selection is crucial for efficiency. |

| Lewis Acid Cleavage | BCl₃ or BBr₃ in CH₂Cl₂ at low temperature (e.g., -78 °C) | Coordination to ether oxygen, followed by nucleophilic cleavage. atlanchimpharma.com | Effective for substrates sensitive to reduction. organic-chemistry.org | Requires stoichiometric amounts of corrosive reagents. |

| Solid-Supported Acids | Amberlyst-15 in refluxing toluene (B28343) | Acid-catalyzed cleavage. | Simple filtration for catalyst removal, simplified workup. thaiscience.info | May require stoichiometric amounts and high temperatures. |

Photochemical Reactivity Studies

Heterocyclic aromatic systems, including pyrazines, are known to undergo photochemical reactions upon irradiation with UV light. acs.orgwikipedia.org The most characteristic photoreaction of pyrazines is a valence isomerization, which often leads to a permutation of the ring atoms. acs.org For instance, irradiation of pyrazine (B50134) itself can produce pyrimidine (B1678525). This transformation is thought to proceed through highly strained intermediates like Dewar benzene (B151609) analogues, followed by ring-opening and re-closure.

For substituted pyrazines like this compound, several photochemical pathways are conceivable:

Ring Isomerization: The pyrazine ring could isomerize to a substituted pyrimidine or pyridazine (B1198779). Theoretical studies suggest that such photoisomerizations proceed through conical intersections from an excited state to the ground-state potential energy surface. acs.org

Cleavage of the Benzyloxy Group: The benzylic C-O bond could undergo homolytic cleavage upon UV irradiation, leading to the formation of a pyrazinyloxyl radical and a benzyl radical. These reactive species could then engage in a variety of secondary reactions.

E-Z Isomerization: If the compound is part of a larger system with double bonds, such as in hydrazide-hydrazone derivatives, E/Z photoisomerization can occur. rsc.org

The specific outcome of irradiating this compound would depend on the wavelength of light used, the solvent, and the presence of other reagents. Experimental studies on this specific molecule are not widely reported, but the general reactivity patterns of pyrazines and benzyl ethers provide a strong basis for predicting its photochemical behavior. acs.orgresearchgate.net

Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to heat, oxidation, and hydrolysis under various pH conditions.

Thermal Stability: Pyrazine compounds can undergo thermal degradation. For example, studies on the thermal degradation of pyrazine-containing complexes show that decomposition can occur at elevated temperatures (e.g., >90-120 °C), often involving the loss of the pyrazine ligand itself. rsc.orgresearchgate.net In the context of food chemistry, pyrazine formation and degradation are key processes in the Maillard reaction during the heating of amino acids and sugars. nih.govacs.org For this compound, high temperatures could potentially lead to the cleavage of the benzyloxy group or decomposition of the pyrazine ring.

Oxidative Degradation: The pyrazine ring and the benzyloxy group are susceptible to oxidation. The benzylic carbon is a potential site for oxidative attack. Furthermore, electron-rich aminopyrazines can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Chemical Stability and Hydrolysis: The benzyloxy ether linkage is generally stable to a wide range of pH conditions but can be cleaved by strong acids, as discussed previously. The pyrazine ring itself is relatively stable, but complex degradation pathways can be initiated in the presence of strong oxidizing agents or under specific metabolic conditions. For instance, studies on a related compound showed that metabolic degradation can involve hydroxylation and the formation of reactive intermediates.

Applications of 6 Benzyloxy Pyrazin 2 Amine in Advanced Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The aminopyrazine scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. The amino group in 6-(Benzyloxy)pyrazin-2-amine can act as a potent nucleophile, enabling its participation in condensation and cyclization reactions to build more complex molecular architectures. While specific literature detailing the reactions of this compound is not extensively available, the established reactivity of related aminopyrazines and aminopyrimidines provides a strong basis for its utility.

One of the primary applications of aminopyrazines is in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines), a class of fused heterocycles with significant biological relevance. researchgate.netherts.ac.uk The general synthesis, known as the Isay cyclocondensation, involves the reaction of a 2-aminopyrazine (B29847) derivative with a 1,2-dicarbonyl compound. The amino group of the pyrazine (B50134) initiates a condensation reaction, which is followed by cyclization to form the fused pyrimidine (B1678525) ring. The benzyloxy substituent on the pyrazine ring in this compound would be expected to remain intact during this process, yielding a substituted pteridine (B1203161) that can be further functionalized. The benzyloxy group can also serve as a protecting group, which can be removed at a later synthetic stage to reveal a hydroxyl group, adding to the compound's versatility.

Precursor for the Synthesis of Fused Pyrazine Systems

The construction of fused heterocyclic systems is a major focus in organic synthesis, driven by the search for novel compounds with unique biological activities. This compound is well-suited as a precursor for various fused pyrazine systems due to its inherent diamine-like reactivity. The pyrazine ring contains two nitrogen atoms, and the exocyclic amino group provides a third nucleophilic center, which can participate in annulation reactions.

The synthesis of pyrazolo[3,4-b]pyrazines, for example, often involves the condensation of a 5-aminopyrazole with a suitable bielectrophilic partner. beilstein-journals.org A plausible synthetic route to a pyrazolo[3,4-b]pyrazine derivative could involve the reaction of this compound with a reagent that introduces the pyrazole (B372694) ring. Alternatively, the aminopyrazine can be a building block for other fused systems like imidazo[1,2-a]pyrazines or triazolo[1,5-a]pyrazines. organic-chemistry.org The specific reaction conditions and reagents would determine the final heterocyclic scaffold produced. The versatility of the aminopyrazine core allows for the generation of a diverse library of fused systems for biological screening.

Table 1: Examples of Fused Heterocyclic Systems Potentially Accessible from Aminopyrazine Precursors

| Fused System | General Precursors | Potential Application |

| Pteridines | Aminopyrazine, 1,2-Dicarbonyl compound | Enzyme inhibitors, Antifolates |

| Pyrazolo[3,4-b]pyrazines | Aminopyrazine derivative, Pyrazole building block | Kinase inhibitors, Anticancer agents |

| Imidazo[1,2-a]pyrazines | Aminopyrazine, α-Haloketone | CNS agents, Antiviral compounds |

| Triazolo[1,5-a]pyrazines | Aminopyrazine derivative, Triazole building block | Medicinal chemistry scaffolds |

Role in the Development of New Chemical Entities (NCEs)

The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the development of numerous pyrazine-containing drugs with a wide range of therapeutic applications, including anticancer agents, antivirals, and kinase inhibitors. nih.gov The 2,6-disubstituted pyrazine motif, in particular, has been identified as a key pharmacophore in a number of potent and selective kinase inhibitors. nih.gov

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. This compound represents a valuable starting material for the synthesis of libraries of 2,6-disubstituted pyrazines as potential kinase inhibitors. Through Suzuki coupling or other cross-coupling reactions at the halogenated positions of a pyrazine ring, followed by nucleophilic aromatic substitution with an amine, a diverse range of analogues can be generated. The benzyloxy group in this compound can be a key feature for interaction with the kinase active site or can be modified to optimize pharmacokinetic properties.

Table 2: Representative Pyrazine-Based Kinase Inhibitors

| Drug/Compound | Target Kinase(s) | Therapeutic Area |

| Gilteritinib | FLT3/AXL | Acute Myeloid Leukemia |

| Acalabrutinib | BTK | Chronic Lymphocytic Leukemia |

| Darovasertib | PKC | Uveal Melanoma |

| 2,6-disubstituted pyrazines | CSNK2A | Antiviral, Anticancer |

Applications in Material Science and Supramolecular Chemistry

Based on a comprehensive review of the available scientific literature, there is currently no specific information on the applications of this compound in the fields of material science and supramolecular chemistry. While heterocyclic compounds, including pyrazines, are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs), polymers, and sensors, the specific use of this compound for these purposes has not been reported. The potential for this compound to be used in these areas exists, for instance, through the polymerization of appropriately functionalized derivatives or its incorporation into metal-organic frameworks (MOFs), but such applications remain to be explored.

Patent Landscape and Commercialization Potential of Pyrazine Derivatives Featuring Benzyloxy and Amino Moieties

Review of Recent Patent Filings (e.g., 2008-Present)

A review of patent filings since 2008 reveals a steady stream of intellectual property focused on pyrazine (B50134) derivatives, with a notable emphasis on their application as kinase inhibitors in oncology and inflammatory diseases. While patents specifically claiming the single compound “6-(Benzyloxy)pyrazin-2-amine” are not prominently featured, numerous patents encompass this structural motif within broader Markush claims.

The patent literature indicates that pyrazine derivatives are being actively investigated for their therapeutic potential. A comprehensive review of patents from 2008 to 2012 highlighted the wide range of pharmacological effects exhibited by pyrazine derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This foundational work set the stage for more targeted research in the subsequent years.

More recent patent reviews, such as one covering the period from 2019 to 2023, have shown a continued focus on pyrazine-based small molecules as kinase inhibitors nih.gov. These patents often describe scaffolds where a pyrazine core is substituted with various functional groups, including amino and benzyloxy-like moieties, to modulate activity against specific kinase targets.

One illustrative example is the patent for substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase (BTK) modulators, which are useful for treating autoimmune diseases and cancer google.comgoogle.com. While not explicitly naming "this compound," the core structure and claimed substituents suggest that related molecules fall within the scope of this intellectual property. Similarly, a European patent application covers pyrazine derivatives for use in treating diseases associated with cell cycle dysregulation, further underscoring the therapeutic interest in this class of compounds nih.gov.

The following table summarizes representative patent filings for pyrazine derivatives with potential relevance to benzyloxy and amino-substituted pyrazines:

| Patent / Application Number | Assignee | Therapeutic Target/Indication | Key Features of Claimed Compounds |

| US9447106B2 | Not specified in snippet | Bruton's tyrosine kinase (Btk) modulation for autoimmune diseases and cancer | Substituted pyrazolo[1,5-a]pyrimidines google.com |

| EP3463364B1 | University of Patras | Diseases associated with cell cycle dysregulation | Pyrazine derivatives nih.gov |

| Not specified in snippet | Signal Pharmaceuticals | mTOR kinase inhibitors for cancer and inflammatory disorders | Pyrazino[2,3-b]pyrazine-2-one derivatives nih.gov |

| Not specified in snippet | Array Biopharma | RET kinase inhibitors for proliferative diseases like cancer | Pyrazolo[1,5-a]pyrazines nih.gov |

| Not specified in snippet | Purdue Research Foundation | RET kinase inhibitors for pancreatic cancer | Pyrido[3,4-b]pyrazines nih.gov |

Analysis of Intellectual Property Strategies in Pyrazine-Based Drug Discovery

The intellectual property strategies employed by companies and research institutions in the pyrazine-based drug discovery landscape are multifaceted and indicative of a competitive and evolving field. A primary strategy observed is the use of broad Markush claims in patents. This approach allows innovators to protect a large chemical space around a core pyrazine scaffold, encompassing numerous potential derivatives with benzyloxy, amino, and other functional groups. This strategy provides a competitive advantage by creating a protective halo around a lead compound or a promising chemical series, thereby deterring competitors from developing structurally similar molecules.

Another key strategy is the focus on specific and highly sought-after therapeutic targets, most notably protein kinases. Kinases are a well-established class of drug targets, particularly in oncology, and the patent landscape reflects this trend. Companies are strategically directing their research and patenting efforts towards inhibitors of kinases such as BTK, mTOR, and RET, which are implicated in various cancers and inflammatory conditions nih.gov. By targeting these validated pathways, companies aim to increase the probability of clinical success and commercial viability.

Furthermore, intellectual property strategies often involve the patenting of not only the composition of matter (the novel compounds themselves) but also methods of synthesis, pharmaceutical compositions, and methods of use for treating specific diseases. This multi-pronged approach creates a robust patent portfolio that protects the innovation from various angles and can extend the effective life of the patent protection.

The trend towards developing more selective kinase inhibitors is also reflected in recent patent filings. As the understanding of kinase biology deepens, the focus has shifted from broad-spectrum kinase inhibitors to more targeted therapies with improved safety profiles. Patents for pyrazine derivatives often include data demonstrating selectivity for the target kinase over other kinases, which is a key value proposition for new therapeutic agents.

Identification of Key Innovators and Research Trends in Industrial Applications

The patent landscape for pyrazine derivatives reveals a mix of established pharmaceutical companies, smaller biotechnology firms, and academic research institutions as key innovators.

Key Innovators:

Signal Pharmaceuticals: This company has been active in filing patents for pyrazino[2,3-b]pyrazine (B13399560) derivatives as mTOR kinase inhibitors, indicating a focus on the mTOR signaling pathway, which is crucial in cancer and other diseases nih.gov.

Array Biopharma: Known for its expertise in small molecule drug discovery, Array Biopharma has patented pyrazolo[1,5-a]pyrazines as RET kinase inhibitors, targeting cancers driven by RET gene alterations nih.gov.

Purdue Research Foundation: The patent filing for pyrido[3,4-b]pyrazines as RET kinase inhibitors for pancreatic cancer highlights the role of academic and research institutions in driving early-stage drug discovery and innovation in this space nih.gov.

University of Patras: This academic institution's patent on pyrazine derivatives for diseases associated with cell cycle dysregulation demonstrates the contribution of academic research to the broader field nih.gov.

Research Trends in Industrial Applications:

The primary research trend in the industrial application of pyrazine derivatives featuring benzyloxy and amino moieties is their development as kinase inhibitors for oncology . The high level of patent activity in this area suggests that companies see significant commercial potential in developing novel cancer therapies based on this chemical scaffold. The focus on specific and often challenging targets like RET and BTK indicates a trend towards precision medicine and targeted therapies.

Another significant trend is the exploration of these compounds for inflammatory and autoimmune diseases . The modulation of kinases like BTK has proven to be a successful strategy in this therapeutic area, and the development of novel pyrazine-based inhibitors could offer new treatment options for patients.

Future Research Directions and Translational Prospects for 6 Benzyloxy Pyrazin 2 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazine (B50134) core is a well-established pharmacophore associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.govnih.gov Several pyrazine-based drugs are currently in clinical use, targeting a variety of biological pathways. mdpi.comimist.ma For instance, Bortezomib acts as a proteasome inhibitor in cancer therapy, while Pyrazinamide is a crucial antitubercular agent. mdpi.com The demonstrated success of these molecules suggests that the 6-(benzyloxy)pyrazin-2-amine scaffold could be a promising starting point for discovering new therapeutic agents.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. A key area of interest is protein kinases, as numerous pyrazine-based compounds have been developed as potent and selective kinase inhibitors for treating cancers and inflammatory disorders. nih.govresearchgate.net Derivatives have shown inhibitory activity against targets such as c-Met, VEGFR-2, and Casein Kinase 2 (CSNK2A). frontiersin.orgnih.govnih.gov Furthermore, the structural similarity to compounds like 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a 5-HT(2C) agonist investigated for obesity, suggests potential applications in metabolic and neurological disorders. nih.gov The exploration of its potential as an antiviral or antibacterial agent is also warranted, given the broad antimicrobial spectrum of the pyrazine class.

| Pyrazine Derivative Example | Biological Target/Therapeutic Area | Reference |

|---|---|---|

| Bortezomib | Proteasome Inhibitor (Multiple Myeloma) | mdpi.com |

| Pyrazinamide | Antitubercular | mdpi.comimist.ma |

| AKN-028 | Tyrosine Kinase Inhibitor (Acute Myeloid Leukemia) | mdpi.com |

| Darovasertib | Protein Kinase C (PKC) Inhibitor (Uveal Melanoma) | nih.gov |

| 2,6-disubstituted pyrazines | CSNK2A Inhibitors (Antiviral) | nih.govnih.gov |

| tandfonline.comtandfonline.comrasayanjournal.co.intriazolo[4,3-a]pyrazine derivatives | Dual c-Met/VEGFR-2 Inhibitors (Anticancer) | frontiersin.org |

| Imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 Inhibitors (Oncology) | researchgate.net |

Development of Advanced Synthetic Methodologies for Analogs

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Modern organic synthesis offers a powerful toolkit for generating diverse libraries of analogs. Advanced methods can be employed to modify the pyrazine core, the benzyloxy moiety, and the amine group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for introducing substituents onto the pyrazine ring, allowing for the synthesis of analogs with modified electronic and steric properties. nih.gov Nucleophilic aromatic substitution (SNAr) reactions provide another route to functionalize the pyrazine core, for instance, by replacing a leaving group with various nucleophiles. nih.gov Furthermore, acceptorless dehydrogenative coupling, catalyzed by earth-abundant metals like manganese, represents a more sustainable and atom-economical approach to forming pyrazine rings and their derivatives. nih.gov These advanced techniques enable the rapid generation of a wide range of analogs for biological screening, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

| Synthetic Methodology | Description | Application for Analogs | Reference |

|---|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Introduction of aryl or alkyl groups at various positions on the pyrazine ring. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile. | Functionalization of the pyrazine core with amines, alkoxides, and other nucleophiles. | nih.gov |

| Acceptorless Dehydrogenative Coupling | A reaction that forms C-N bonds with the liberation of hydrogen gas, often catalyzed by transition metals. | Atom-economical synthesis of the pyrazine core from amino alcohols. | nih.gov |

| Cyclization Reactions | Formation of the pyrazine ring from acyclic precursors, such as the reaction of diamines with dicarbonyls. | Fundamental synthesis of the core heterocyclic structure. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. jddtonline.infomednexus.org These computational tools can be applied to the this compound scaffold at multiple stages of development. nih.gov

Initially, AI algorithms can analyze vast biological datasets to identify or predict novel therapeutic targets for the compound. nih.gov Once a target is identified, ML models, such as quantitative structure-activity relationship (QSAR) models, can be built to predict the biological activity of virtual libraries of this compound analogs, prioritizing the synthesis of the most promising candidates. nih.govnih.gov Generative AI models can also design entirely new molecules de novo based on the pyrazine scaffold, optimized for desired properties like high potency and low toxicity. nih.gov Furthermore, AI/ML can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery pipeline and reducing late-stage failures. jddtonline.info